

TNG-0746132 mechanism of action

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Compound of Interest

Compound Name: TNG-0746132

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An In-Depth Technical Guide to the Mechanism of Action of TNG462

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG462, developed by Tango Therapeutics, is a clinical-stage, highly potent, and selective small molecule inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5) through a novel, MTA-cooperative mechanism. This compound is engineered to exploit a synthetic lethal relationship in cancers with a specific genetic alteration—the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Occurring in approximately 10-15% of all human cancers, MTAP deletion presents a significant opportunity for precision oncology.[1][2][3][4] TNG462 has demonstrated significant anti-tumor activity in preclinical models and is currently under investigation in Phase 1/2 clinical trials for patients with MTAP-deleted solid tumors.[3][4][5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and the scientific rationale for the development of TNG462.

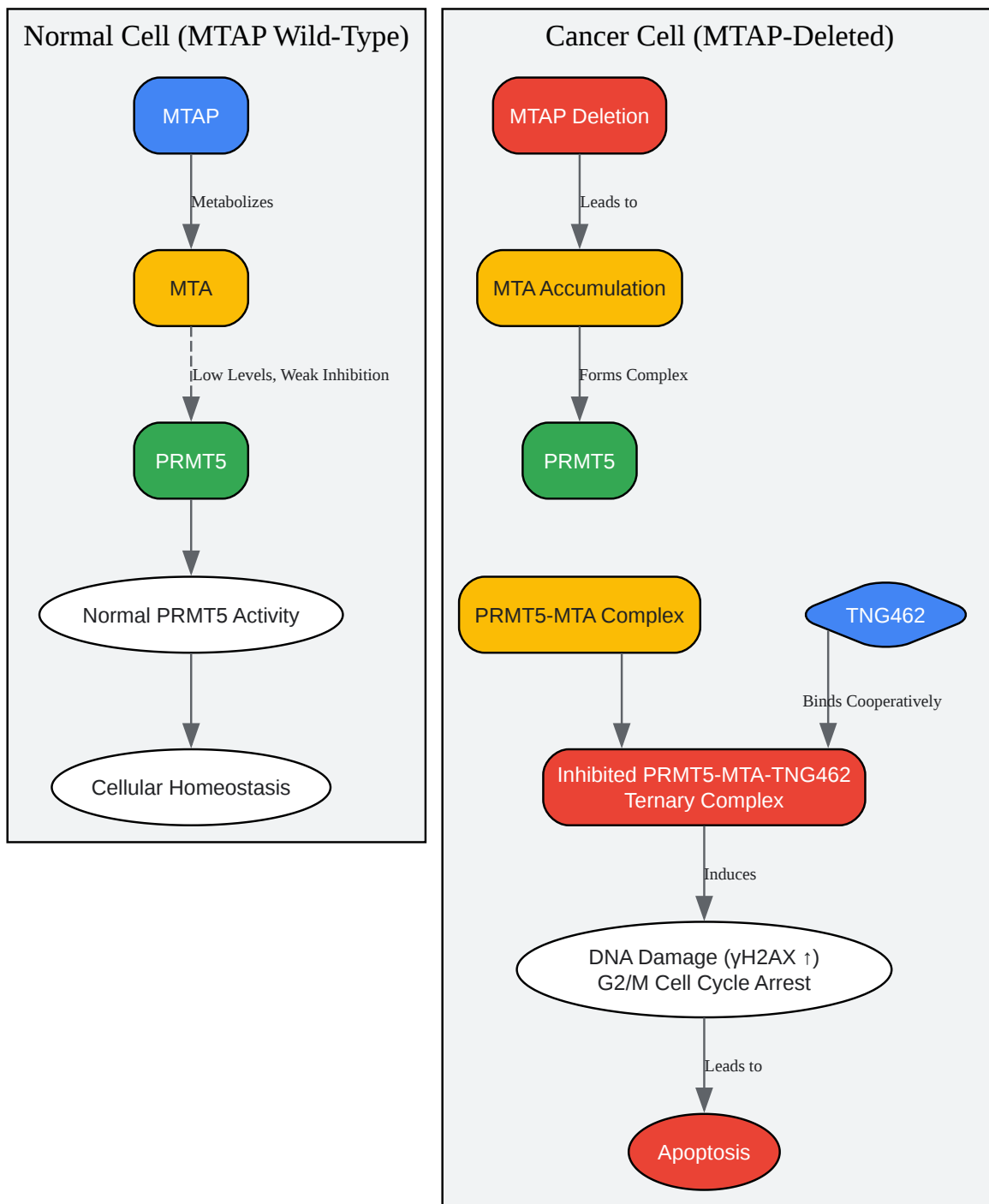
Core Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

The central mechanism of TNG462 revolves around the principle of synthetic lethality, targeting a vulnerability created by the loss of the MTAP gene in cancer cells.

In healthy cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). However, in cancer cells with a homozygous deletion

of the MTAP gene, the cell is unable to process MTA, leading to its accumulation.[1][2] MTA is a weak endogenous inhibitor of PRMT5, a key enzyme that methylates a variety of protein substrates, thereby regulating numerous cellular processes, including gene transcription, DNA damage repair, and cell cycle progression.[3][5]

TNG462 is designed to bind to the PRMT5 protein only when it is already in a complex with MTA.[1][6] This MTA-cooperative binding leads to a highly potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cancer cells, where MTA levels are high. In contrast, normal, MTAP-proficient cells have low intracellular concentrations of MTA, and thus TNG462 has a minimal effect, providing a wide therapeutic window.[1][7] The inhibition of PRMT5 in these cancer cells leads to downstream effects, including DNA damage and cell cycle arrest at the G2/M phase.[5]



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Caption: TNG462's MTA-cooperative mechanism of action in MTAP-deleted cancer cells.

Quantitative Data Summary

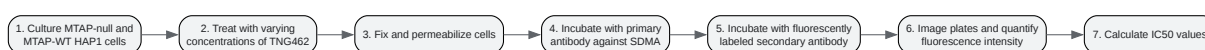
The preclinical data for TNG462 highlight its high potency and selectivity for MTAP-deleted cancer cells.

Parameter	Value	Cell Line/System	Notes
Biochemical Potency			
PRMT5•MTA Ki	≤ 300 fM	Biochemical Assay	Demonstrates extremely high affinity for the PRMT5-MTA complex.[3]
Cellular Potency			
SDMA IC50	800 pM	HAP1 MTAP-null	Measures inhibition of PRMT5's methyltransferase activity in cells.[3]
Viability GI50	4 nM	HAP1 MTAP-null	Indicates potent inhibition of cell growth.[5]
Selectivity			
Viability Selectivity	45-fold	MTAP-null vs. MTAP-WT	Shows strong selectivity for killing MTAP-deleted cells over wild-type cells.[1][3][5]
SDMA IC90 Selectivity	33-fold	HAP1 MTAP-null vs. MTAP-WT	Confirms target engagement selectivity at a high level of inhibition.[3]
Pharmacokinetics			
Predicted Human Half-life (T1/2)	> 24 hours	Preclinical species extrapolation	Supports once-daily oral dosing.[3][5]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical characterization of TNG462.

In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels: This assay is used to quantify the pharmacodynamic effect of TNG462 on PRMT5 activity within cells.



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Caption: Workflow for the In-Cell Western assay to measure PRMT5 activity.

Cell Viability Assays (GI50 Determination): To determine the effect of TNG462 on cell proliferation and survival, viability assays are performed on a panel of cancer cell lines with and without MTAP deletion.

- **Cell Plating:** Cancer cell lines are seeded in multi-well plates.
- **Compound Addition:** A dilution series of TNG462 is added to the cells.
- **Incubation:** Cells are incubated with the compound for a period of several days.
- **Viability Measurement:** Cell viability is assessed using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
- **Data Analysis:** The concentration of TNG462 that inhibits cell growth by 50% (GI50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Models for In Vivo Efficacy: To evaluate the anti-tumor activity of TNG462 in a living organism, xenograft studies are conducted.

- **Tumor Implantation:** Human cancer cells (either cell lines or patient-derived) with MTAP deletion are implanted subcutaneously into immunocompromised mice.

- **Tumor Growth:** Tumors are allowed to grow to a specified size.
- **Treatment:** Mice are randomized into vehicle control and TNG462 treatment groups. TNG462 is administered orally, typically on a once-daily schedule.[5]
- **Monitoring:** Tumor volume and body weight are measured regularly throughout the study.
- **Endpoint Analysis:** At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring SDMA levels). The anti-tumor efficacy is determined by comparing the tumor growth in the TNG462-treated group to the vehicle control group.

Clinical Development and Future Directions

TNG462 is currently in Phase 1/2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with a variety of MTAP-deleted solid tumors.[5] The strong preclinical data, demonstrating a wide therapeutic index and potent anti-tumor activity, support its potential as a best-in-class MTA-cooperative PRMT5 inhibitor.[8]

Furthermore, the mechanism of action of TNG462 provides a strong rationale for combination therapies. Preclinical studies have shown that combining TNG462 with inhibitors of other signaling pathways that are frequently co-altered with MTAP deletion (such as KRAS or EGFR pathways) can lead to enhanced tumor regressions.[9][10] These findings are paving the way for clinical trials investigating TNG462 in combination with other targeted agents.[9][10]

Conclusion

TNG462 represents a promising new approach in precision oncology. Its novel MTA-cooperative mechanism of action allows for the highly selective targeting of cancer cells with MTAP deletions, a common genetic alteration across numerous tumor types. The robust preclinical data, demonstrating high potency, selectivity, and in vivo efficacy, have established a strong foundation for its ongoing clinical development as both a monotherapy and a combination agent.

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